molecular formula C21H27NO2 B2838391 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide CAS No. 496035-87-1

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide

Cat. No.: B2838391
CAS No.: 496035-87-1
M. Wt: 325.452
InChI Key: LKLJUZYMPAZZPR-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,4-dimethylphenoxy group and an N-(2-isopropylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide typically involves the following steps:

    Formation of 2,4-dimethylphenoxybutanoic acid: This can be achieved by reacting 2,4-dimethylphenol with butanoic acid under acidic conditions.

    Amidation Reaction: The 2,4-dimethylphenoxybutanoic acid is then reacted with 2-isopropylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and isopropyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dimethylphenoxy)-N-(2-methylphenyl)butanamide
  • 4-(2,4-dimethylphenoxy)-N-(2-ethylphenyl)butanamide
  • 4-(2,4-dimethylphenoxy)-N-(2-propylphenyl)butanamide

Uniqueness

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-15(2)18-8-5-6-9-19(18)22-21(23)10-7-13-24-20-12-11-16(3)14-17(20)4/h5-6,8-9,11-12,14-15H,7,10,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLJUZYMPAZZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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